2-Bromo-3-fluorophenyl difluoromethyl sulphone
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Overview
Description
2-Bromo-3-fluorophenyl difluoromethyl sulphone is a chemical compound with the molecular formula C7H4BrF3O2S and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulphone functional groups, making it a versatile intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluorophenyl difluoromethyl sulphone typically involves the reaction of 2-bromo-3-fluorophenyl sulfone with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluorophenyl difluoromethyl sulphone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulphone group can be further oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions with hydrogen peroxide produce sulfoxides .
Scientific Research Applications
2-Bromo-3-fluorophenyl difluoromethyl sulphone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorophenyl difluoromethyl sulphone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . Additionally, it can modulate signaling pathways by interacting with key proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenyl difluoromethyl sulphone
- 2-Chloro-3-fluorophenyl difluoromethyl sulphone
- 2-Bromo-3-chlorophenyl difluoromethyl sulphone
Uniqueness
2-Bromo-3-fluorophenyl difluoromethyl sulphone is unique due to its specific combination of bromine, fluorine, and sulphone functional groups, which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H4BrF3O2S |
---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
2-bromo-1-(difluoromethylsulfonyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3O2S/c8-6-4(9)2-1-3-5(6)14(12,13)7(10)11/h1-3,7H |
InChI Key |
VJPASSWGVLTWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)C(F)F)Br)F |
Origin of Product |
United States |
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